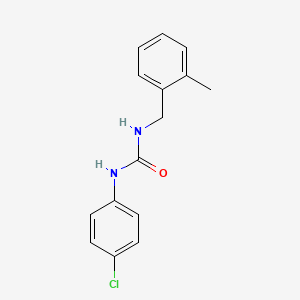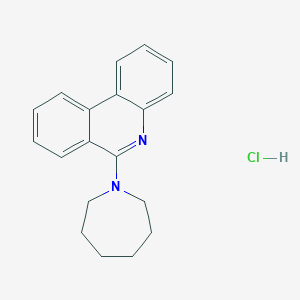
N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound is also known as Urea, N-(4-chlorophenyl)-N'-(2-tolyl)methyl-, and has a molecular formula of C15H14ClN2O.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea is not fully understood. It has been proposed that this compound inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of protein kinase CK2 activity by this compound may lead to the anti-tumor, anti-inflammatory, and anti-viral effects observed in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. This compound has been shown to inhibit the activity of protein kinase CK2, which may lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been shown to have anti-viral properties, which may be due to its ability to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea in lab experiments include its well-documented anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been shown to be a potent inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of this kinase in various cellular processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea. One direction is to further investigate the mechanism of action of this compound and its effects on protein kinase CK2 activity. Another direction is to explore the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies on the toxicity and safety of this compound are needed to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, and has been used as a tool for studying the role of protein kinase CK2 in various cellular processes. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea can be achieved through a multi-step reaction process. The first step involves the reaction of 4-chloroaniline with 2-methylbenzyl chloride in the presence of a base, which forms N-(4-chlorophenyl)-N'-(2-methylbenzyl)amine. The second step involves the reaction of N-(4-chlorophenyl)-N'-(2-methylbenzyl)amine with phosgene in the presence of a base, which forms N-(4-chlorophenyl)-N'-(2-methylbenzyl)isocyanate. The final step involves the reaction of N-(4-chlorophenyl)-N'-(2-methylbenzyl)isocyanate with urea in the presence of a base, which forms this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(2-methylbenzyl)urea has been extensively studied for its various applications in the field of scientific research. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been used as a tool for studying the role of protein kinase CK2 in various cellular processes.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-4-2-3-5-12(11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTVNEDENANVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199982 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)
![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)

![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)

![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)